molecular formula C11H14N4O2 B11049141 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

Cat. No.: B11049141
M. Wt: 234.25 g/mol
InChI Key: OLLCMDKOZHJFAL-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a pyridine ring attached to an imidazole ring. The presence of both pyridine and imidazole rings in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using catalytic hydrogenation to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5-DIMETHYL-3-[(3-PYRIDYLAMINO)METHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual presence of pyridine and imidazole rings makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17)

InChI Key

OLLCMDKOZHJFAL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C

Origin of Product

United States

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